molecular formula C15H19ClN4O B1210772 1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea CAS No. 432042-02-9

1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea

Cat. No. B1210772
M. Wt: 306.79 g/mol
InChI Key: FWIJKWMXNHRSRO-UHFFFAOYSA-N
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Description

1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : This compound has been used in the synthesis of various derivatives. For instance, Li et al. (2009) developed a method for synthesizing derivatives as a type of p38 MAPK inhibitors, utilizing Claisen thermal rearrangement as a key step in the process (Li et al., 2009).

  • Structure-Based Design for MAP Kinase Inhibition : The compound plays a role in the design of inhibitors for p38α MAP kinase, which is significant in biomedical research. Getlik et al. (2012) demonstrated the use of N-pyrazole, N'-thiazole-ureas as potent inhibitors, utilizing crystal structures for their design (Getlik et al., 2012).

  • Structure-Activity Relationships : Regan et al. (2003) reported on the structure-activity relationships (SAR) of this compound, particularly its role as an inhibitor of p38alpha MAP kinase, highlighting its significance in the development of treatments for autoimmune diseases (Regan et al., 2003).

  • Acaricidal Activity : Xie Xian-ye (2007) synthesized derivatives of this compound and demonstrated their acaricidal activity, expanding its potential applications in agricultural sciences (Xie Xian-ye, 2007).

  • Hydrogen-Bonding Patterns : López et al. (2010) studied the hydrogen-bonding patterns of derivatives of this compound, contributing to the understanding of its molecular interactions and properties (López et al., 2010).

  • Antineoplastic Agents : In the field of cancer research, Lacroix et al. (1988) explored the use of 1-aryl-3-(2-chloroethyl) urea derivatives, including this compound, as new antineoplastic agents, offering insights into potential cancer treatments (Lacroix et al., 1988).

  • Molecular Structure and Gelation : Lloyd and Steed (2011) investigated the compound in the context of hydrogel formation, studying how its morphology and rheology can be tuned by anions, which is relevant in materials science (Lloyd & Steed, 2011).

properties

IUPAC Name

1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-15(2,3)12-9-13(20(4)19-12)18-14(21)17-11-7-5-10(16)6-8-11/h5-9H,1-4H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIJKWMXNHRSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332233
Record name 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726546
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(5-Tert-butyl-2-methyl-2H-pyrazol-3-YL)-3-(4-chloro-phenyl)-urea

CAS RN

432042-02-9
Record name 1-(5-TERT-BUTYL-2-METHYL-2H-PYRAZOL-3-YL)-3-(4-CHLORO-PHENYL)-UREA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Boonyarat, P Saparpakorn… - CHIANG MAI JOURNAL …, 2019 - thaiscience.info
The major challenge of drug design efforts is focused on inhibitors of p38 MAP kinase (MAPK14) proteins to develop the drug resistance caused by spontaneous mutations in the kinase …
Number of citations: 4 www.thaiscience.info
T Scior, DM Domeyer… - Current medicinal …, 2011 - ingentaconnect.com
Synthetic compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogenactivated protein (MAP) kinase responsible for …
Number of citations: 32 www.ingentaconnect.com
L Rychlewski - Journal of Molecular Modeling, 2007 - search.ebscohost.com
Abstract?? With the increasing amount of data provided by both high-throughput sequencing and structural genomics studies, there is a growing need for tools to augment functional …
Number of citations: 2 search.ebscohost.com
B Gorelik, A Goldblum - Proteins: Structure, Function, and …, 2008 - Wiley Online Library
Multiple near-optimal conformations of proteinligand complexes provide a better chance for accurate representation of biomolecular interactions, compared with a single structure. We …
Number of citations: 59 onlinelibrary.wiley.com

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